

Potential off-target effects of GSK199.

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Compound of Interest		
Compound Name:	GSK199	
Cat. No.:	B607773	Get Quote

GSK199 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **GSK199**, a selective and reversible inhibitor of Protein Arginine Deiminase 4 (PAD4).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK199?

GSK199 is a potent, selective, and reversible inhibitor of PAD4.[1][2][3] It functions by binding to a calcium-deficient, inactive conformation of the PAD4 enzyme, which leads to conformational changes in the active site and prevents the conversion of arginine residues to citrulline.[2][4] This inhibition of citrullination is critical in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs).[2][4]

Q2: How selective is **GSK199** for PAD4 over other PAD isoforms?

GSK199 is highly selective for PAD4, with over 35-fold selectivity compared to other PAD isoforms.[5] This selectivity is attributed to specific interactions with the PAD4 active site that are not conserved in other PAD family members.[6]

Q3: What is the difference between **GSK199** and the inactive compound GSK106?







GSK106 is a structurally similar derivative of **GSK199** that is reported to be inactive against PAD4.[1][3] While both compounds can bind to the PAD4 pocket, **GSK199** remains at the catalytic site, whereas GSK106 shifts away, failing to inhibit the enzyme's activity.[1] GSK106 is often used as a negative control in experiments to ensure that the observed effects are due to PAD4 inhibition by **GSK199** and not a result of non-specific compound effects.

Q4: Has GSK199 been profiled against a broader panel of kinases or other enzymes?

Yes, **GSK199** has been tested for off-target activity. Studies have shown that both **GSK199** and a more potent analog, GSK484, displayed negligible off-target activity when screened against a panel of 50 unrelated proteins.[4] This panel included a selection of cysteine-utilizing enzymes and chromatin-modifying enzymes.[4]

Q5: Are there any known off-target effects of **GSK199**?

While generally selective, one study noted that **GSK199** showed partial activation of Histone Deacetylases (HDACs) 1 and 8 at high concentrations (100 µM).[4] However, at typical working concentrations for PAD4 inhibition, significant off-target effects are not commonly reported. Compared to pan-PAD inhibitors like BB-Cl-amidine, **GSK199** is considered to have fewer off-target effects and lower cytotoxicity.[7][8][9]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with **GSK199**, potentially related to off-target effects.



Observed Issue	Potential Cause	Recommended Action
Unexpected changes in gene expression related to histone acetylation.	At high concentrations, GSK199 may partially activate HDAC1 and HDAC8.[4]	1. Perform a dose-response experiment to determine the lowest effective concentration for PAD4 inhibition in your system.2. Include GSK106 as a negative control to rule out non-specific effects.3. If the effect persists, consider using a more potent analog like GSK484, which did not show HDAC activation.[4]
Cell toxicity or reduced viability at high concentrations.	Although less toxic than pan- PAD inhibitors, any small molecule can exhibit toxicity at high concentrations.	1. Determine the IC50 for PAD4 inhibition and the CC50 (cytotoxic concentration 50%) in your specific cell type.2. Ensure the final DMSO concentration is consistent across all treatment groups and is at a non-toxic level.3. Compare the effects with the inactive control GSK106 to assess non-specific toxicity.
Inconsistent results in inhibiting Neutrophil Extracellular Trap (NET) formation.	The efficacy of GSK199 can be influenced by the experimental conditions, particularly calcium concentration. GSK199 is more potent in the absence of calcium.[4][10]	1. Optimize the calcium concentration in your assay buffer, as GSK199's potency is lower in the presence of high calcium levels.[4]2. Ensure consistent timing of GSK199 addition relative to neutrophil stimulation.3. Verify the activity of your GSK199 stock solution.

Quantitative Data Summary



Table 1: Inhibitory Potency of GSK199

Parameter	Value	Conditions	Reference
IC50 for PAD4	200 nM	In the absence of calcium	[4][10]
IC50 for PAD4	1 μΜ	In the presence of 2 mM calcium	[4]

Table 2: Off-Target Activity Profile of **GSK199**

Target	Activity	Concentration	Reference
Panel of 50 unrelated proteins	Negligible activity	Not specified	[4]
Histone Deacetylases 1-11	< 50% inhibition	100 μΜ	[4]
HDAC1	Partial activation	High concentrations	[4]
HDAC8	Partial activation	High concentrations	[4]

Experimental Protocols

Protocol 1: PAD4 Inhibition Assay (Ammonia Release Assay)

This protocol is a generalized method for determining the inhibitory activity of **GSK199** on PAD4 using benzoyl-arginine ethyl ester (BAEE) as a substrate.

- Reagents:
 - Recombinant human PAD4 enzyme
 - GSK199 (and GSK106 as a negative control) dissolved in DMSO
 - Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM DTT



- Substrate: 10 mM Benzoyl-Arginine Ethyl Ester (BAEE)
- Calcium Chloride (CaCl2) solution
- Procedure:
 - 1. Prepare serial dilutions of **GSK199** and GSK106 in DMSO.
 - 2. In a 96-well plate, add the PAD4 enzyme to the reaction buffer.
 - 3. Add the diluted compounds (**GSK199** or GSK106) or DMSO (vehicle control) to the wells containing the enzyme and incubate for 1 hour at 37°C.
 - 4. To initiate the reaction, add CaCl2 (final concentration 0.2 mM or as desired) and the BAEE substrate.
 - 5. Incubate the reaction at 37°C for a specified time (e.g., 6 minutes).
 - 6. Stop the reaction by flash-freezing in liquid nitrogen.
 - 7. Quantify the amount of ammonia released, which is proportional to PAD4 activity, using a suitable colorimetric assay (e.g., COLDER assay).
 - 8. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of Histone Citrullination

This protocol describes a method to assess the ability of **GSK199** to inhibit histone H3 citrullination in a cellular context.

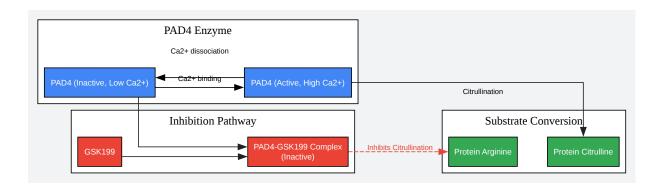
- Reagents and Materials:
 - Neutrophils or other cells expressing PAD4
 - GSK199 and GSK106 dissolved in DMSO
 - Cell culture medium



- Stimulating agent (e.g., calcium ionophore like A23187 or PMA)
- Lysis buffer
- Antibodies: Anti-citrullinated Histone H3 and a loading control (e.g., anti-total Histone H3 or anti-actin)
- Western blotting reagents and equipment
- Procedure:
 - 1. Plate the cells and allow them to adhere if necessary.
 - 2. Pre-incubate the cells with various concentrations of **GSK199**, GSK106, or DMSO for a specified time (e.g., 1-2 hours).
 - 3. Stimulate the cells with the chosen agent to induce histone citrullination.
 - 4. After the stimulation period, wash the cells with cold PBS and lyse them.
 - 5. Determine the protein concentration of the lysates.
 - 6. Perform SDS-PAGE and Western blotting using the anti-citrullinated Histone H3 antibody.
 - 7. Probe the same blot with an antibody for a loading control to ensure equal protein loading.
 - 8. Quantify the band intensities to determine the dose-dependent inhibition of histone citrullination by **GSK199**.

Visualizations





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Caption: **GSK199** selectively binds to the inactive, low-calcium form of PAD4, preventing its activation and subsequent citrullination of arginine residues.

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